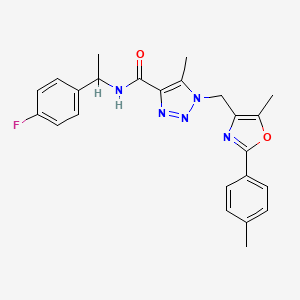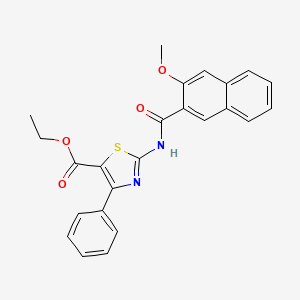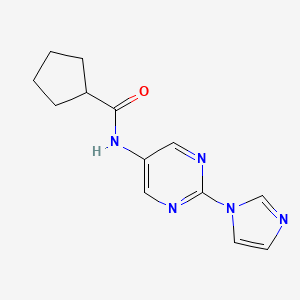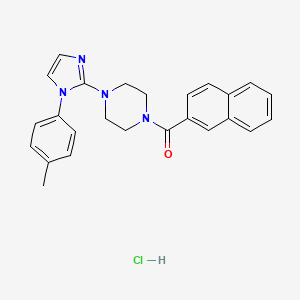
naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound with notable applications in scientific research. Known for its intricate molecular structure, it exhibits a range of chemical behaviors and reactions, making it a subject of interest in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common approach begins with the preparation of intermediate compounds such as naphthalene derivatives and p-tolyl imidazole. These intermediates undergo nucleophilic substitution, coupling reactions, and subsequent cyclization to form the desired product. Reaction conditions may vary, but typical conditions include the use of polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium on carbon or trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound often leverages high-throughput synthesis techniques to maximize yield and purity. Large-scale reactors, optimized reaction times, and controlled temperature and pressure conditions are employed. These methods are crucial for ensuring consistency and scalability in manufacturing.
化学反应分析
Types of Reactions: Naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions, typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions: Common reagents include acids, bases, and various solvents. Reaction conditions such as temperature, pressure, and time are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products from these reactions depend on the specific reaction type and conditions but may include derivatives with modified functional groups that retain the core naphthalene and imidazole structures.
科学研究应用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: In medicine, naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride may be explored for its therapeutic properties, including potential roles in drug development for targeting specific molecular pathways.
Industry: Industrial applications might include its use in materials science for creating specialized polymers or in the production of dyes and pigments.
作用机制
Molecular Targets and Pathways: The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions may alter biochemical pathways, leading to observed effects. The precise mechanisms depend on the context of use but generally involve binding to active sites and modulating activity.
相似化合物的比较
Similar Compounds: Similar compounds include other naphthalene derivatives and imidazole-containing molecules. Examples include naphthalene-1-yl imidazole and tolyl-substituted piperazines.
This compound stands out due to its versatility in reactions, potential biological activities, and industrial applications, making it a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-naphthalen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O.ClH/c1-19-6-10-23(11-7-19)29-13-12-26-25(29)28-16-14-27(15-17-28)24(30)22-9-8-20-4-2-3-5-21(20)18-22;/h2-13,18H,14-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDVPVKXZVHECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
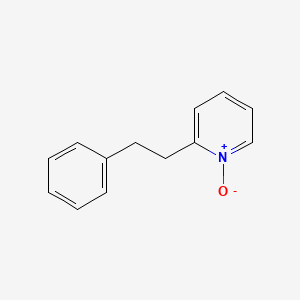
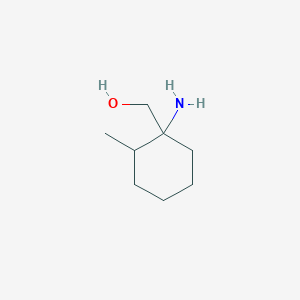
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)
![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)
![methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2775628.png)
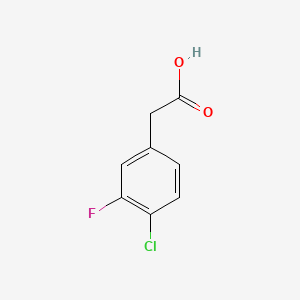
![N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2775630.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2775631.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2775635.png)
